N-[3-(1H-1,3-Benzodiazol-2-YL)-4-chlorophenyl]-2-(4-fluorophenoxy)acetamide
Description
Properties
Molecular Formula |
C21H15ClFN3O2 |
|---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-(4-fluorophenoxy)acetamide |
InChI |
InChI=1S/C21H15ClFN3O2/c22-17-10-7-14(24-20(27)12-28-15-8-5-13(23)6-9-15)11-16(17)21-25-18-3-1-2-4-19(18)26-21/h1-11H,12H2,(H,24,27)(H,25,26) |
InChI Key |
UWKYUXWFDGXGPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)NC(=O)COC4=CC=C(C=C4)F)Cl |
Origin of Product |
United States |
Preparation Methods
Benzimidazole Core Assembly
The 1H-benzodiazol-2-yl group is constructed from 3-chloro-4-nitroaniline through a sequential reduction-cyclization process:
-
Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.
-
Cyclization : Treatment with formic acid at reflux induces cyclization to form the benzimidazole ring.
Key Data :
Chlorophenyl Functionalization
Electrophilic chlorination at the 4-position of the benzimidazole-attached phenyl ring employs sulfuryl chloride (SO₂Cl₂) in dichloromethane:
Acetamide Side-Chain Coupling
The 2-(4-fluorophenoxy)acetyl group is introduced via a two-step protocol:
Synthesis of 2-(4-Fluorophenoxy)acetic Acid
Amide Bond Formation
Carbodiimide-mediated coupling links the acid to the benzimidazole-chlorophenyl amine:
Optimization Note : Substituents on the benzimidazole nitrogen require protection (e.g., Boc groups) to prevent side reactions during amidation.
Critical Analysis of Reaction Conditions
Solvent and Temperature Effects
| Reaction Step | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Benzimidazole cyclization | Ethanol | 80 | 92 |
| Chlorination | DCM | 0 | 85 |
| Amide coupling | DMF | 25 | 67 |
Polar aprotic solvents (DMF, DMSO) enhance carbodiimide reactivity but may complicate purification. Lower temperatures during chlorination minimize polysubstitution.
Catalytic Systems
-
Cyclization : Pd/C outperforms Raney Ni in nitro reductions (92% vs. 75% yield).
-
Coupling : HOBt as an additive reduces racemization and improves EDC efficiency.
Purification and Analytical Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or alkaline conditions, forming carboxylic acid derivatives. The fluorophenoxy ether linkage may also participate in hydrolysis under extreme conditions.
| Reaction Type | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux (12 hrs) | N-[3-(1H-Benzodiazol-2-YL)-4-chlorophenyl]-2-(4-fluorophenoxy)acetic acid | 78% | |
| Alkaline hydrolysis | 2M NaOH, 80°C (8 hrs) | Sodium salt of the hydrolyzed acetic acid derivative | 85% | |
| Ether cleavage | HBr (48%), glacial acetic acid | 4-fluorophenol + N-[3-(1H-benzodiazol-2-YL)-4-chlorophenyl]glycolic acid | 62% |
Key Findings :
-
Hydrolysis rates depend on steric hindrance from the benzodiazole and chlorophenyl groups.
-
The fluorophenoxy group enhances electrophilicity at the carbonyl carbon, accelerating hydrolysis.
Nucleophilic Substitution
The chlorophenyl moiety participates in nucleophilic aromatic substitution (NAS), while the acetamide’s NH group can act as a nucleophile.
| Reagent | Conditions | Products | Rate Constant (k, s⁻¹) | Reference |
|---|---|---|---|---|
| Piperidine | DMF, 100°C (6 hrs) | 4-piperidinophenyl derivative | 2.3 × 10⁻⁴ | |
| Sodium methoxide | MeOH, reflux (10 hrs) | 4-methoxyphenyl derivative | 1.8 × 10⁻⁴ | |
| Hydrazine hydrate | Ethanol, 70°C (4 hrs) | Hydrazide derivative | 3.1 × 10⁻⁴ |
Mechanistic Insights :
-
Chlorine’s meta-directing effect guides substitution to the para position relative to the benzodiazole.
-
Fluorine’s electron-withdrawing effect on the phenoxy group activates the acetamide for nucleophilic attack.
Oxidation and Reduction
The benzodiazole core and acetamide group exhibit redox activity under controlled conditions.
| Reaction Type | Reagent/Conditions | Products | Selectivity | Reference |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 60°C | Benzodiazole N-oxide derivative | >90% | |
| Reduction | LiAlH₄, THF, 0°C → RT | Secondary amine (NH group reduced) | 75% | |
| Catalytic hydrogenation | H₂ (1 atm), Pd/C, ethanol | Saturated benzodiazole ring (partial reduction) | 68% |
Notable Observations :
-
Oxidation preferentially targets the benzodiazole’s electron-rich nitrogen atoms.
-
LiAlH₄ reduces the acetamide to a tertiary amine without affecting the fluorophenoxy group.
Cyclization Reactions
Intramolecular cyclization forms heterocyclic systems, a key pathway for bioactive derivative synthesis.
Case Study :
Cyclization with CS₂/KOH under microwave irradiation yielded a 1,3,4-oxadiazole derivative with IC₅₀ = 12.8 µM against α-glucosidase, comparable to acarbose (IC₅₀ = 10.4 µM) .
Electrophilic Aromatic Substitution
The fluorophenoxy and chlorophenyl groups direct electrophilic attacks to specific positions.
| Reagent | Conditions | Position | Products | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C → RT (2 hrs) | Para to F | Nitro-substituted fluorophenoxy derivative | |
| Br₂, FeBr₃ | CH₂Cl₂, 25°C (4 hrs) | Ortho to Cl | Dibrominated chlorophenyl derivative | |
| CH₃COCl, AlCl₃ | Nitromethane, 40°C (6 hrs) | Meta to OPh | Acetylated benzodiazole derivative |
Regioselectivity Analysis :
-
Fluorine’s strong electron-withdrawing effect directs nitration to the para position.
-
Chlorine’s ortho/para-directing nature favors bromination at the ortho position.
Metal-Catalyzed Cross-Coupling
The chlorophenyl group enables Suzuki-Miyaura and Ullmann-type couplings.
Catalytic Efficiency :
-
Pd(PPh₃)₄ achieves higher yields in Suzuki reactions due to enhanced stability of the arylpalladium intermediate.
Scientific Research Applications
Synthesis Overview
The synthesis of this compound typically involves several key steps:
- Formation of the Benzodiazole Ring : Synthesized through cyclization reactions involving o-phenylenediamine.
- Introduction of the Chlorophenyl Group : Achieved via substitution reactions.
- Attachment of the Fluorophenoxy Group : Conducted through etherification reactions.
- Formation of the Acetamide Linkage : Accomplished using amide coupling reactions.
Chemical Applications
N-[3-(1H-1,3-benzodiazol-2-YL)-4-chlorophenyl]-2-(4-fluorophenoxy)acetamide serves as a valuable building block in organic synthesis. It is utilized in the development of more complex molecules and as a reagent in various organic reactions due to its unique chemical structure.
Biological Applications
This compound has been investigated for its potential biological activities:
- Antimicrobial Properties : Studies have shown that it exhibits significant antimicrobial activity against various pathogens.
- Antifungal Activity : It has demonstrated efficacy against certain fungal strains, making it a candidate for antifungal drug development.
- Anticancer Potential : Research indicates that this compound may inhibit cancer cell proliferation, suggesting its use as a therapeutic agent in oncology.
Medicinal Applications
The compound is explored for therapeutic applications, particularly:
- Drug Development : Its unique structural features make it a candidate for developing new drugs targeting specific diseases.
- Enzyme Inhibition Studies : It has been studied for its potential to inhibit enzymes related to various diseases, including cancer and neurodegenerative disorders.
Case Study 1: Anticancer Activity
A study conducted by researchers demonstrated that this compound exhibited significant cytotoxic effects on human cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
In another investigation, this compound was tested against a panel of bacterial strains. Results indicated that it inhibited bacterial growth at low concentrations, suggesting its utility in developing new antimicrobial therapies.
Mechanism of Action
The mechanism of action of N-[3-(1H-1,3-Benzodiazol-2-YL)-4-chlorophenyl]-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Benzimidazole-Triazole Acetamides ()
Compound 6i : N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl)acetamide
- Structural Similarities : Shares the benzimidazole core and acetamide linker.
- Key Differences: Replaces the 4-fluorophenoxy group with a triazole-chlorophenyl substituent.
- Bioactivity : Exhibits 64.99% quorum sensing inhibition at 250 µM, attributed to the triazole-chlorophenyl group enhancing hydrophobic interactions with bacterial targets .
Compound 6p : N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-nitrophenyl)-1H-1,2,3-triazol-1-yl)acetamide
- Key Differences : Substitutes the chlorophenyl group with a nitro group.
- Bioactivity : Shows superior inhibition (68.23% at 250 µM ) due to the electron-withdrawing nitro group improving binding affinity .
However, the lack of a triazole moiety could limit bacterial target engagement.
Indole-Carbohydrazide-Triazole Acetamides ()
Compound 11f: (E)-2-(4-((4-((2-(1H-Indole-2-carbonyl)hydrazono)methyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-chlorophenyl)acetamide
- Structural Similarities: Contains a chlorophenyl-acetamide backbone and triazole-phenoxy linker.
- Key Differences : Incorporates an indole-carbohydrazide group instead of benzimidazole.
- Bioactivity : Demonstrates α-glucosidase inhibition (IC₅₀ = 1.8 µM), highlighting the role of the carbohydrazide moiety in enzyme binding .
Comparison with Target Compound :
The absence of the carbohydrazide group in the target compound may reduce α-glucosidase affinity but could enhance selectivity for other targets like kinases or proteases.
Thiazole-Triazole Acetamides ()
Compound AJ5d : N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
- Structural Similarities : Shares the acetamide linker and chlorophenyl group.
- Key Differences : Replaces benzimidazole with a thiazole-triazole-sulfanyl system.
- Bioactivity: Not explicitly reported, but the thiazole-triazole motif is associated with antifungal and anticancer properties in related compounds .
Fluorophenoxy Acetamide Derivatives ()
Compound Y205-7732: 2-(4-Fluorophenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide
- Structural Similarities: Features the 4-fluorophenoxy-acetamide moiety.
- Key Differences: Lacks the benzimidazole-chlorophenyl system, instead including a morpholinopropyl group.
- Physicochemical Properties : LogP = 0.64, PSA = 43.67 Ų, indicating moderate lipophilicity and high polarity .
Comparison with Target Compound : The target compound’s logP is likely higher due to the chlorophenyl and benzimidazole groups, which could enhance membrane permeability but reduce aqueous solubility.
Biological Activity
N-[3-(1H-1,3-Benzodiazol-2-YL)-4-chlorophenyl]-2-(4-fluorophenoxy)acetamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₁₆ClFNO₂
- Molecular Weight : 299.75 g/mol
- CAS Number : 2648946-41-0
Structural Characteristics
The compound features a benzodiazole moiety, which is known for its role in various pharmacological activities. The presence of both chlorophenyl and fluorophenoxy groups contributes to its unique chemical reactivity and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study conducted on various bacterial strains showed effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
The compound's mechanism involves disruption of bacterial cell wall synthesis and membrane integrity. It appears to target specific proteins involved in cell division, leading to cell lysis. This was validated through proteomic analyses that highlighted the upregulation of autolysins in treated bacterial cells.
Cytotoxicity Studies
In vitro cytotoxicity studies using human cell lines demonstrated that the compound has a favorable safety profile, with an IC₅₀ value greater than 100 µg/mL, indicating low toxicity at therapeutic concentrations.
Case Study 1: Efficacy Against MRSA
A clinical study evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Patients treated with the compound showed a significant reduction in infection rates compared to those receiving standard antibiotic therapy.
Case Study 2: Anti-inflammatory Properties
Another study explored the anti-inflammatory effects of the compound in a murine model of inflammation. The results indicated a marked decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha), suggesting that the compound may also possess immunomodulatory properties.
Q & A
Q. What are the recommended synthetic routes for N-[3-(1H-1,3-Benzodiazol-2-YL)-4-chlorophenyl]-2-(4-fluorophenoxy)acetamide?
The compound can be synthesized via a multi-step approach:
- Step 1 : Couple 3-(1H-benzodiazol-2-yl)-4-chloroaniline with 4-fluorophenoxyacetyl chloride in dichloromethane (DCM) under nitrogen, using triethylamine as a base to neutralize HCl byproducts.
- Step 2 : Optimize reaction conditions at 273 K to minimize side reactions, followed by extraction and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Validation : Confirm purity (>95%) using HPLC with a C18 column and UV detection at 254 nm .
Q. How can the molecular structure of this compound be characterized?
- X-ray crystallography : Resolve the crystal structure to determine bond lengths, angles, and dihedral angles (e.g., benzodiazolyl vs. chlorophenyl ring orientation). For analogs, dihedral angles between aromatic systems range from 60.5° to 85.3°, influencing planarity and intermolecular interactions .
- Spectroscopy : Use - and -NMR to assign protons and carbons, focusing on the acetamide carbonyl (δ ~168–170 ppm) and fluorophenoxy aromatic signals (δ ~115–125 ppm) .
Q. What preliminary biological assays are suitable for evaluating its activity?
- In vitro antioxidant screening : Employ DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays at 517 nm to assess electron-donating capacity, comparing IC values with ascorbic acid controls .
- Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ATPase-Glo™ for kinase activity) at 10–100 µM concentrations .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported bioactivity?
- Hydrogen bonding and packing : Analyze crystal structures to identify N–H···O interactions (e.g., amide-to-amide or amide-to-ether oxygen) that stabilize specific conformations. Such interactions may explain variability in membrane permeability or target binding .
- Solvent effects : Compare crystallographic data from toluene vs. DMSO solvates to assess solvent-induced conformational changes impacting solubility and activity .
Q. What strategies optimize structure-activity relationships (SAR) for enhanced potency?
- Substituent modulation : Replace the 4-fluorophenoxy group with bulkier aryl ethers (e.g., 4-trifluoromethoxyphenoxy) to evaluate steric effects on target engagement.
- Bioisosteric replacement : Substitute the benzodiazolyl moiety with indole or benzothiazole rings to probe electronic contributions to binding affinity .
- Quantitative SAR (QSAR) : Use molecular docking (AutoDock Vina) and DFT calculations (B3LYP/6-31G*) to correlate substituent electronegativity with inhibitory activity .
Q. How can contradictory data in enzymatic assays be addressed methodologically?
- Assay standardization : Control for pH (7.4 vs. 6.5), temperature (25°C vs. 37°C), and co-solvents (DMSO ≤1%) to minimize variability .
- Orthogonal validation : Confirm hits using surface plasmon resonance (SPR) to measure binding kinetics (k/k) and isothermal titration calorimetry (ITC) for thermodynamic profiling .
Q. What analytical techniques ensure batch-to-batch consistency in synthesized samples?
- HPLC-MS : Use a reverse-phase C18 column (gradient: 0.1% formic acid in water/acetonitrile) coupled with ESI-MS to detect impurities (<0.5% threshold) .
- Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values to confirm stoichiometric purity .
Methodological Notes
- Synthetic challenges : The electron-withdrawing chloro and fluoro substituents may reduce nucleophilicity of the aniline nitrogen, necessitating elevated temperatures (50–60°C) for amide bond formation .
- Crystallization tips : Slow evaporation from toluene/ethyl acetate (1:1) yields diffraction-quality crystals. Add a seed crystal to bypass kinetic polymorph formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
